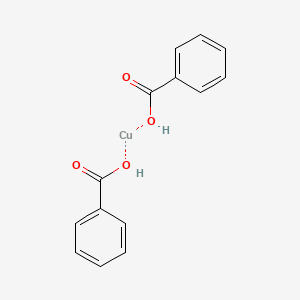
Bis(benzoyloxy)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper benzoate is a chemical compound with the formula Cu(C₆H₅CO₂)₂(H₂O)ₓ. It is derived from the cupric ion and the conjugate base of benzoic acid. This compound is known for its vibrant blue color and is primarily used in pyrotechnics to produce blue flames .
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, copper benzoate can be synthesized by combining aqueous solutions of potassium benzoate with copper sulfate. The reaction produces hydrated copper benzoate as a pale blue solid: [ 4 \text{C}_6\text{H}_5\text{CO}_2\text{K} + 2 \text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2 \text{K}_2\text{SO}_4 + 8 \text{H}_2\text{O} ] Another method involves adding basic copper carbonate and benzoic acid to a reaction kettle, heating the mixture to 70-80°C for 2-3 hours, and then filtering, concentrating, and drying the product .
Industrial Production Methods: Industrial production methods for copper benzoate are similar to laboratory methods but are scaled up to handle larger quantities. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Copper benzoate undergoes various chemical reactions, including:
Oxidation: Copper benzoate can be oxidized to form copper oxide and benzoic acid.
Reduction: It can be reduced to form copper metal and benzoic acid.
Substitution: Copper benzoate can undergo substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines in aqueous or organic solvents.
Major Products:
Oxidation: Copper oxide and benzoic acid.
Reduction: Copper metal and benzoic acid.
Substitution: Copper complexes with new ligands and benzoic acid .
Scientific Research Applications
Copper benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of blue flames in pyrotechnics and as a pigment in paints and coatings .
Mechanism of Action
The mechanism of action of copper benzoate involves its ability to interact with various molecular targets and pathways. In biological systems, copper benzoate can interact with proteins and enzymes, potentially inhibiting their activity. The copper ion can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
- Copper salicylate
- Phenylcopper
- Copper acetate
Comparison: Copper benzoate is unique due to its ability to produce vibrant blue flames, which is not easily achieved with other copper compounds. Copper salicylate and phenylcopper have different ligands, which result in different chemical properties and applications. Copper acetate, like copper benzoate, can also produce blue flames but may have different stability and reactivity profiles .
Properties
Molecular Formula |
C14H12CuO4 |
|---|---|
Molecular Weight |
307.79 g/mol |
IUPAC Name |
benzoic acid;copper |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
KFWRJUPPMBMMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)

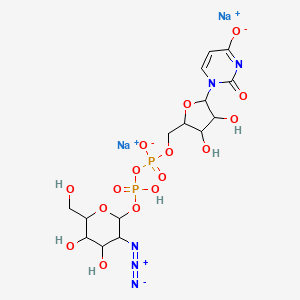
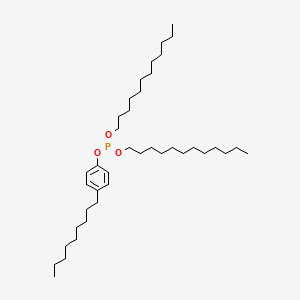


![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
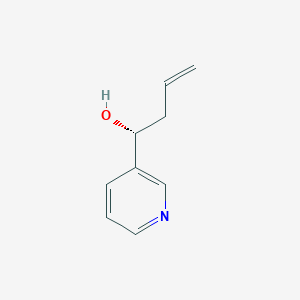
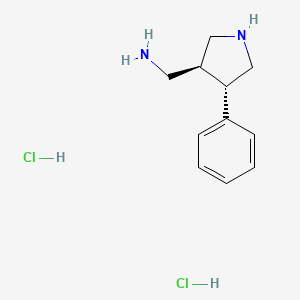
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

